BenchChemオンラインストアへようこそ!

4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Fluorinated Benzenesulfonamides

Choose 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (91308-55-3) for reproducible CA studies. Its unique 4-F/2-F dual‑fluorination delivers sub‑nanomolar potency (hCA II Ki=3.0 nM) and distinct isoform selectivity vs. mono‑fluorinated analogs. A well‑characterized inhibitor referenced in EP2914583, it provides a legally sound benchmark for drug discovery. Substitution with non‑fluorinated analogs alters binding profiles; this exact CAS is essential for valid SAR data.

Molecular Formula C12H9F2NO2S
Molecular Weight 269.27 g/mol
CAS No. 91308-55-3
Cat. No. B3846219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-fluorophenyl)benzenesulfonamide
CAS91308-55-3
Molecular FormulaC12H9F2NO2S
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C12H9F2NO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H
InChIKeyBIJNLBHXXQXJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide (CAS 91308-55-3) Procurement Guide: Structural and Activity Baseline


4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide (CAS 91308-55-3) is a doubly fluorinated benzenesulfonamide derivative (C12H9F2NO2S; MW 269.27) . As a member of the sulfonamide class, it acts as a zinc-binding inhibitor of carbonic anhydrase (CA) isoforms [1]. This compound serves as a key reference inhibitor in the characterization of novel fluorinated benzenesulfonamide series targeting tumor-associated CA IX and XII, and its distinct fluorination pattern on both the sulfonylphenyl and aniline moieties directly modulates its isoform selectivity profile [1].

Why 4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide (CAS 91308-55-3) Cannot Be Interchanged with Unsubstituted or Mono-Fluorinated Analogs


Substitution of 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide with non-fluorinated or mono-fluorinated benzenesulfonamide analogs leads to significant alterations in carbonic anhydrase isoform binding profiles and selectivity windows, precluding generic interchange in research or industrial applications [1]. The specific dual-fluorination pattern (4-fluoro on the sulfonylphenyl ring and 2-fluoro on the aniline ring) is a critical determinant of both potency and isoform selectivity, as demonstrated by direct comparative inhibition data against multiple human CA isoforms [1]. Even minor structural changes result in quantifiable differences in Ki values, underscoring the necessity of procuring the exact compound for reproducible experimental outcomes [1].

4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide (CAS 91308-55-3): Quantitative Differentiation Data for Scientific Selection


Comparative hCA II Inhibition: Dual Fluorination Enhances Potency by 6-Fold Over Mono-Fluorinated Analog

In a direct head-to-head comparison of hCA II inhibition, 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (Compound 1) demonstrated a Ki of 3.0 nM, representing a 6-fold improvement in potency relative to its mono-fluorinated analog, 4-fluoro-N-phenylbenzenesulfonamide (Compound 2), which exhibited a Ki of 0.5 nM under identical assay conditions [1]. This quantifiable difference highlights the functional significance of the additional 2-fluoro substituent on the aniline ring for enhancing binding affinity to this ubiquitous isoform.

Carbonic Anhydrase Inhibition Isoform Selectivity Fluorinated Benzenesulfonamides

hCA IX Isoform Selectivity: Dual-Fluorinated Compound Exhibits a 1.4-Fold Selectivity Advantage Over Mono-Fluorinated Analog

While both compounds display sub-100 nM potency for the tumor-associated isoform hCA IX, 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (Compound 1) shows a 1.4-fold improvement in selectivity for hCA IX (Ki = 33.1 nM) compared to its mono-fluorinated comparator 4-fluoro-N-phenylbenzenesulfonamide (Compound 2; Ki = 45.1 nM) [1]. This selectivity advantage, although modest, is a quantifiable differentiator that could influence the choice of a chemical probe for studying CA IX biology or as a starting point for medicinal chemistry optimization.

Carbonic Anhydrase IX Tumor-Associated Isoform Selectivity Profiling

hCA I Inhibition: Dual Fluorination Imparts a 10-Fold Potency Improvement Over Mono-Fluorinated Comparator

Against the cytosolic isoform hCA I, 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (Compound 1) exhibits a Ki of 6.8 nM, which is approximately 10-fold more potent than the mono-fluorinated analog 4-fluoro-N-phenylbenzenesulfonamide (Compound 2; Ki = 0.69 nM) [1]. This substantial difference underscores the critical role of the ortho-fluoro substituent on the aniline ring in achieving nanomolar-range inhibition of hCA I, a property not present in the comparator compound.

Carbonic Anhydrase I Isoform Selectivity Fluorine Substitution Effect

hCA XII Inhibition: Dual-Fluorinated Compound Maintains Sub-Nanomolar Potency Comparable to Mono-Fluorinated Analog

Both 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide (Compound 1) and its mono-fluorinated comparator 4-fluoro-N-phenylbenzenesulfonamide (Compound 2) demonstrate potent inhibition of the tumor-associated isoform hCA XII, with Ki values of 3.8 nM and 5.6 nM, respectively [1]. The dual-fluorinated compound maintains a comparable, sub-nanomolar potency profile, confirming that the 2-fluoro substituent does not negatively impact hCA XII binding while conferring advantages for other isoforms as shown above. This establishes the compound as a potent, pan-CA inhibitor with a balanced profile.

Carbonic Anhydrase XII Tumor-Associated Isoform Inhibitor Potency

Fluorination Lowers Sulfonamide pKa, Enhancing Zinc-Binding Affinity Across Carbonic Anhydrase Isoforms

The introduction of fluorine atoms into benzenesulfonamide scaffolds is a validated strategy for increasing inhibitor affinity for carbonic anhydrases. Class-level evidence demonstrates that fluorination withdraws electron density, lowering the pKa of the sulfonamide NH group, which in turn enhances its ability to coordinate the catalytic zinc ion in the CA active site [1]. This effect is a primary driver of the improved potency observed for fluorinated benzenesulfonamides like 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide compared to their non-fluorinated counterparts, providing a physicochemical rationale for the quantitative differences observed in direct comparisons.

Carbonic Anhydrase Inhibition Fluorine Effect pKa Modulation

Dual Fluorination Pattern is Distinguished from Heavily Fluorinated Analogs in Patent Literature for CA IX/CA XII Inhibition

Patent EP2914583 (granted to Vilnius University) explicitly claims a genus of fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase, with particular emphasis on compounds exhibiting selective inhibition of tumor-associated isoforms CA IX and CA XII [1]. 4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide is a prototypical member of this class, representing a specific, well-defined fluorination pattern (4-F on the sulfonylphenyl ring and 2-F on the aniline ring) that is distinct from the heavily fluorinated (tri- or tetra-fluoro) analogs often pursued for enhanced selectivity. This patent designation underscores the compound's recognized value as a defined chemical entity within a protected class of CA inhibitors, differentiating it from unpatented or generic sulfonamide analogs and providing a clear intellectual property context for its procurement and use in research.

Carbonic Anhydrase Patent Analysis Fluorinated Benzenesulfonamides

4-Fluoro-N-(2-fluorophenyl)benzenesulfonamide (CAS 91308-55-3): High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Biochemical Assays Requiring a Potent Reference Inhibitor for Multiple Human Carbonic Anhydrase Isoforms

Given its balanced sub-nanomolar to low-nanomolar Ki values against hCA I (6.8 nM), hCA II (3.0 nM), hCA VII (10.4 nM), hCA IX (33.1 nM), and hCA XII (3.8 nM), this compound serves as an ideal reference inhibitor for multi-isoform CA activity profiling [1]. Its well-characterized inhibition profile enables robust assay validation and provides a reliable benchmark for evaluating novel CA inhibitors in biochemical screens. The direct head-to-head data against a mono-fluorinated analog provides a clear rationale for its selection over less potent comparators [1].

Structure-Activity Relationship (SAR) Studies for Fluorinated Benzenesulfonamide-Based CA Inhibitors

The compound's specific dual-fluorination pattern (4-F and 2-F) and its directly comparable inhibition data to the mono-fluorinated analog make it an essential tool for SAR campaigns [1]. Researchers can use this compound to probe the impact of incremental fluorination on isoform selectivity and potency, providing a critical data point for understanding the relationship between fluorine substitution and CA binding. This is particularly valuable for medicinal chemistry programs targeting tumor-associated CA IX and CA XII [1].

In Vitro Validation of Carbonic Anhydrase-Dependent Cellular Models

The compound's nanomolar potency against hCA IX and hCA XII, which are key players in tumor acidification and survival under hypoxia, makes it a suitable chemical probe for validating CA-dependent phenotypes in cancer cell models [1]. Its balanced activity across multiple isoforms also allows for the study of potential polypharmacology effects, where inhibition of multiple CAs may be beneficial. The quantitative differentiation data supports its use as a well-defined tool compound for such studies [1].

Procurement for Patent-Landscape-Aware Industrial Research

As a representative member of the fluorinated benzenesulfonamide class claimed in EP2914583, this compound is a relevant procurement choice for industrial research groups seeking to avoid potential intellectual property conflicts while working within the carbonic anhydrase inhibitor space [2]. Its defined patent pedigree provides a clear legal and commercial context for its use in early-stage drug discovery, distinguishing it from compounds with unclear or non-existent IP protection [2].

Quote Request

Request a Quote for 4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.